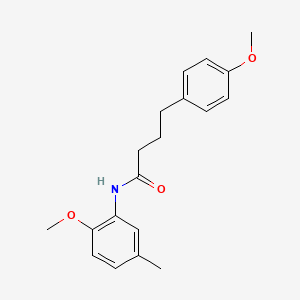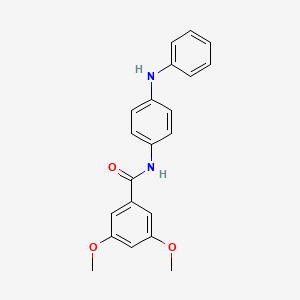
5-(2-chloro-4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-chloro-4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a heterocyclic organic molecule that contains an oxadiazole ring, which is known for its unique properties. In
Wissenschaftliche Forschungsanwendungen
5-(2-chloro-4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields. The compound has shown promising results in the areas of medicinal chemistry, material science, and analytical chemistry.
In medicinal chemistry, this compound has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. The compound has been shown to inhibit the growth of cancer cells and has potential as a chemotherapeutic agent. It has also exhibited antimicrobial activity against various bacterial strains and has the potential to be developed into a new class of antibiotics. Additionally, the compound has shown anti-inflammatory activity and may have potential in the treatment of inflammatory diseases.
In material science, this compound has been studied for its optical properties. The compound has been shown to exhibit fluorescence and has potential applications in the development of fluorescent sensors and probes.
In analytical chemistry, this compound has been studied as a chromogenic and fluorogenic reagent for the detection of various analytes. The compound has been shown to exhibit high sensitivity and selectivity towards certain analytes and may have potential applications in environmental monitoring and clinical diagnostics.
Wirkmechanismus
The mechanism of action of 5-(2-chloro-4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed that the compound exerts its biological activity through various mechanisms, including inhibition of enzymes, DNA intercalation, and disruption of cellular membranes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound inhibits the activity of certain enzymes, including topoisomerase II and carbonic anhydrase. The compound has also been shown to intercalate into DNA, leading to DNA damage and cell death. Additionally, the compound has been shown to disrupt cellular membranes, leading to cell lysis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(2-chloro-4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is its versatility in various scientific research applications. The compound has shown promising results in medicinal chemistry, material science, and analytical chemistry. Additionally, the compound is relatively easy to synthesize, and high yields can be obtained with high purity.
One of the limitations of this compound is its potential toxicity. The compound has been shown to exhibit cytotoxicity towards certain cell lines, and caution should be taken when handling the compound. Additionally, the compound's mechanism of action is not fully understood, and further studies are needed to elucidate its biological activity.
Zukünftige Richtungen
There are several future directions for the study of 5-(2-chloro-4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole. One direction is the development of the compound as a chemotherapeutic agent for cancer treatment. Further studies are needed to determine the compound's efficacy and toxicity towards various cancer cell lines. Another direction is the development of the compound as a fluorescent sensor for the detection of various analytes. Further studies are needed to optimize the compound's optical properties and selectivity towards certain analytes. Additionally, further studies are needed to elucidate the compound's mechanism of action and potential physiological effects.
Synthesemethoden
The synthesis of 5-(2-chloro-4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole involves the reaction of 2-chloro-4-methylbenzohydrazide with 3-nitrobenzoyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then treated with acetic anhydride and sodium acetate to obtain this compound. The synthesis method has been optimized to obtain high yields of the compound with high purity.
Eigenschaften
IUPAC Name |
5-(2-chloro-4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3/c1-9-5-6-12(13(16)7-9)15-17-14(18-22-15)10-3-2-4-11(8-10)19(20)21/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHRHLAFMFWEPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-fluorobenzoyl)amino]-3-methylbenzoic acid](/img/structure/B5883271.png)



![N~2~-benzyl-N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5883289.png)
![5-[3-(3,4-dimethoxyphenyl)acryloyl]-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5883305.png)


![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5883338.png)
![2-[4-(3-nitrobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5883339.png)
![1-methyl-3-[(1-naphthylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5883348.png)
![methyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B5883352.png)

![2-[2-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B5883357.png)